

optimizing EN1441 concentration to minimize off-target effects

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Compound of Interest

Compound Name: EN1441

Cat. No.: B15605074

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Technical Support Center: Optimizing EN1441 Concentration

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **EN1441**, a covalent degrader of the Androgen Receptor (AR) and its splice variant AR-V7. The focus is on optimizing its concentration to minimize off-target effects and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **EN1441**?

EN1441 is a covalent ligand that selectively targets a cysteine residue (C125) within the intrinsically disordered N-terminal transactivation domain of both full-length AR and its splice variant AR-V7.^{[1][2][3]} By covalently modifying this residue, **EN1441** induces the destabilization and aggregation of AR and AR-V7, which are then targeted for proteasome-dependent degradation.^{[1][2][3]} This leads to the inhibition of AR transcriptional activity.^{[1][2][4]}

Q2: What are the known off-target effects of **EN1441**?

While **EN1441** shows modest selectivity for AR and AR-V7, proteomic studies have revealed that it can engage with other cellular proteins.^{[2][5]} In one study using an **EN1441**-alkyne probe in 22Rv1 cells, 110 other proteins were found to be significantly enriched in addition to AR and

AR-V7.[2] Another study using thermal denaturation sensitivity assay-based quantitative proteomics in the same cell line showed that 85 proteins out of over 6000 quantified were significantly destabilized by **EN1441** treatment, aside from AR and AR-V7.[2][5] These interactions could potentially contribute to off-target effects, especially at higher concentrations.

Q3: What is the recommended starting concentration for **EN1441** in cell-based assays?

A good starting point for **EN1441** concentration is its 50% effective concentration (EC50) for AR degradation, which has been reported to be 4.2 μM . [1][6] However, the optimal concentration will be cell-line dependent and assay-specific. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target effect (AR/AR-V7 degradation) while minimizing off-target effects and cytotoxicity in your specific experimental system.

Q4: How can I assess the cytotoxicity of **EN1441** in my cell line?

To assess cytotoxicity, you can perform a cell viability assay, such as CellTiter-Glo®, MTT, or trypan blue exclusion.[1] Treat your cells with a range of **EN1441** concentrations (e.g., from 0.1 μM to 100 μM) for a relevant duration (e.g., 24, 48, and 72 hours).[1] This will allow you to determine the concentration at which **EN1441** becomes toxic to your cells and to establish a therapeutic window.

Q5: How can I confirm that the observed effects are due to on-target AR/AR-V7 degradation?

To confirm on-target activity, you can use a rescue experiment or a mutant cell line. For example, expressing a mutant AR where the target cysteine (C125) is mutated to a non-reactive residue like serine (C125S) has been shown to completely attenuate **EN1441**-mediated AR degradation and inhibition of AR transcriptional activity.[1][2] If the phenotype you observe with **EN1441** treatment is rescued or absent in cells expressing the AR C125S mutant, it strongly suggests the effect is on-target.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
High Cell Death/Toxicity	EN1441 concentration is too high.	Perform a dose-response experiment to determine the optimal, non-toxic concentration. Refer to the cell viability assay protocol below.
Cell line is particularly sensitive to EN1441.	Lower the concentration range in your experiments and consider shorter treatment durations.	
Off-target effects are leading to cytotoxicity.	Use the lowest effective concentration of EN1441. Confirm on-target effects using a rescue experiment with an AR C125S mutant if possible. [1]	
Inconsistent AR/AR-V7 Degradation	Suboptimal EN1441 concentration.	Re-run a dose-response curve to confirm the EC50 in your specific cell line and assay conditions.
Issues with compound stability or storage.	Ensure EN1441 is stored correctly (powder at -20°C, in solvent at -80°C) and freshly diluted for each experiment. [6]	
Problems with Western blot protocol.	Optimize your Western blot protocol for AR/AR-V7 detection, including antibody concentration and incubation times.	
Unexpected Phenotypes	Potential off-target effects of EN1441.	Perform a washout experiment. If the phenotype is reversible after removing EN1441, it might be due to off-target effects. Correlate the

phenotype with the extent of AR/AR-V7 degradation at different EN1441 concentrations.

Cellular stress response.

High concentrations of covalent inhibitors can sometimes induce cellular stress. Check for markers of cellular stress to rule this out. One study showed EN1441 did not induce stress granule formation.[\[5\]](#)

Quantitative Data Summary

Parameter	Value	Cell Line	Reference
EC50 for AR Degradation	4.2 μ M	22Rv1	[1] [6]
Concentration for AR/AR-V7 Degradation	0.1 - 50 μ M	22Rv1, LNCaP	[6]
Concentration for Transcriptional Inhibition	0.1 - 100 μ M	22Rv1	[6]
Identified Off-Target Proteins (Enrichment)	110	22Rv1	[2]
Identified Off-Target Proteins (Destabilization)	85	22Rv1	[2] [5]

Experimental Protocols

Protocol 1: Dose-Response for AR/AR-V7 Degradation

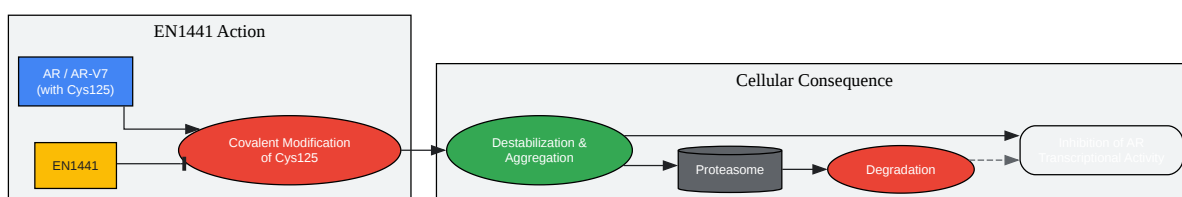
- **Cell Seeding:** Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- **EN1441 Treatment:** The next day, treat the cells with a serial dilution of **EN1441** (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 μ M) in fresh media. Include a DMSO vehicle control.
- **Incubation:** Incubate the cells for a desired time point (e.g., 8, 16, or 24 hours).[\[1\]](#)[\[6\]](#)
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Western Blotting:**
 - Quantify protein concentration using a BCA assay.
 - Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[\[1\]](#)
 - Incubate with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the bands using an ECL substrate and an imaging system.
- **Analysis:** Quantify the band intensities and normalize the AR/AR-V7 levels to the loading control. Plot the normalized values against the **EN1441** concentration to determine the EC50.

Protocol 2: Cell Viability Assay

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density.

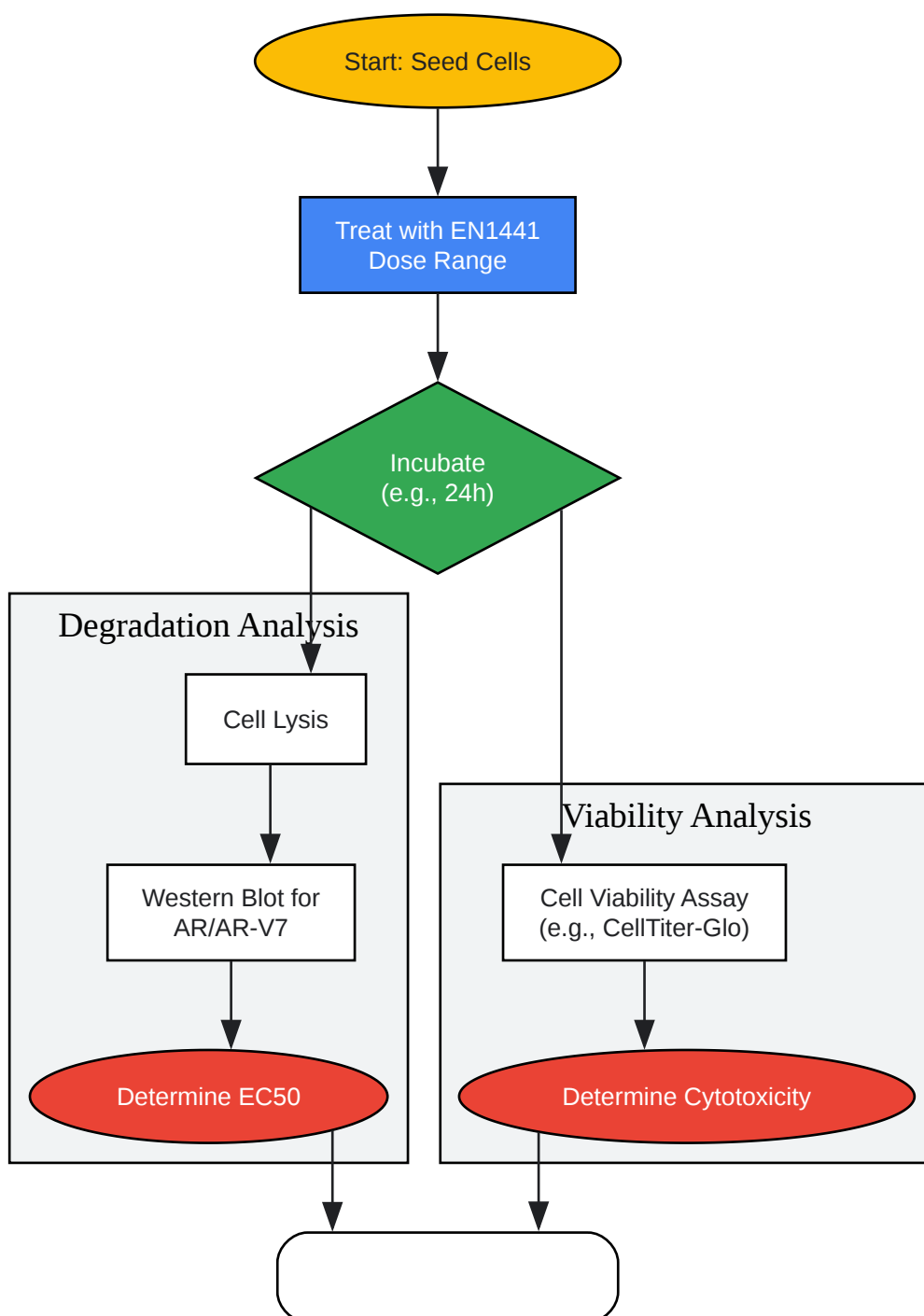
- **EN1441 Treatment:** Treat the cells with a range of **EN1441** concentrations as described in Protocol 1.
- **Incubation:** Incubate for the desired duration (e.g., 72 hours).^[1]
- **Viability Assessment:** Use a commercial cell viability reagent such as CellTiter-Glo® following the manufacturer's instructions.
- **Analysis:** Measure luminescence or absorbance and normalize the values to the DMSO control. Plot cell viability against **EN1441** concentration to determine the cytotoxic concentration.

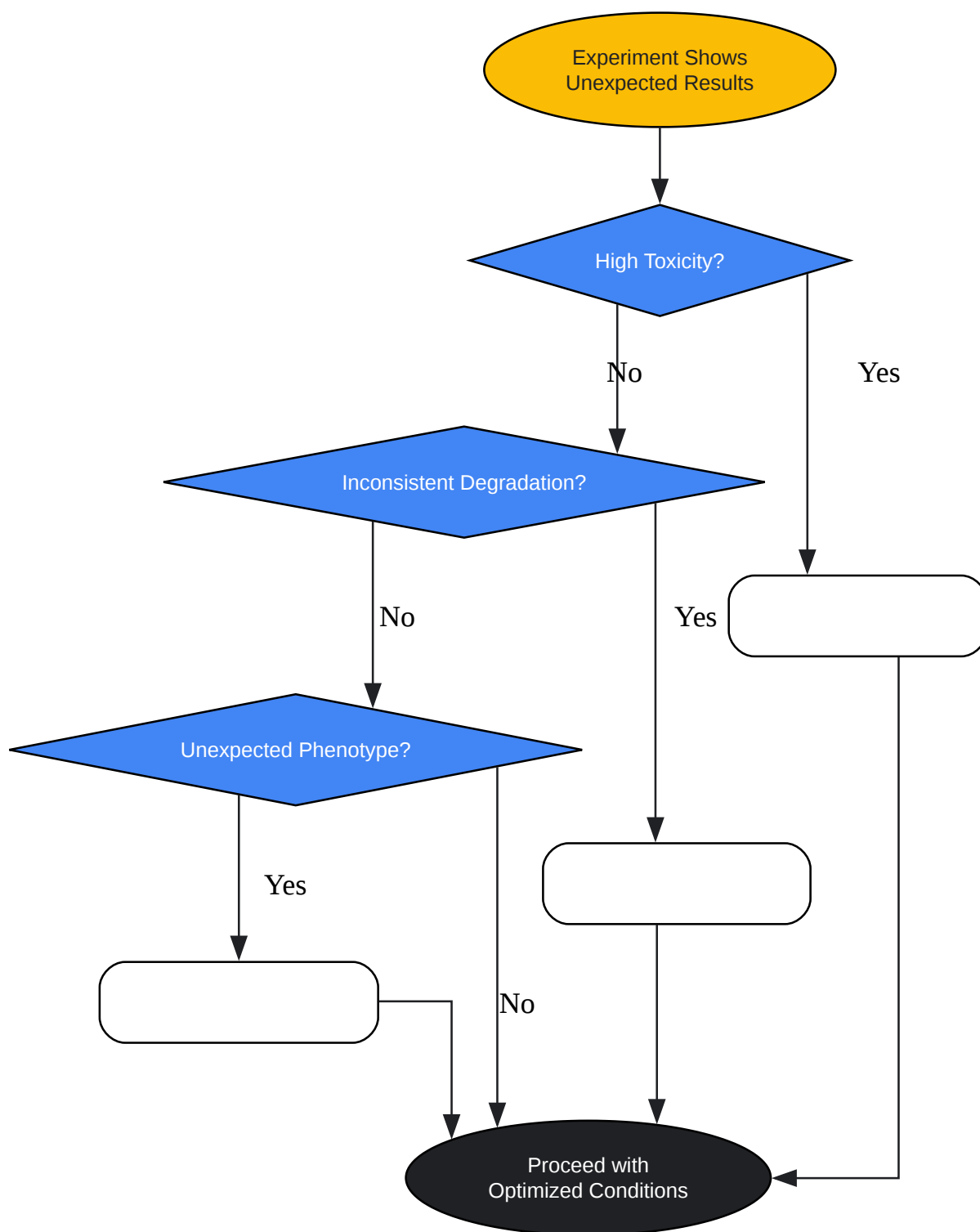
Visualizations



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Caption: Mechanism of action of **EN1441** leading to AR/AR-V7 degradation.





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